molecular formula C12H14O3 B1338918 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde CAS No. 74189-56-3

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Cat. No.: B1338918
CAS No.: 74189-56-3
M. Wt: 206.24 g/mol
InChI Key: QYKABQMBXCBINA-UHFFFAOYSA-N
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Description

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a tetrahydropyran-2-yloxy group

Scientific Research Applications

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those requiring the protection of hydroxyl groups during synthesis.

    Material Science: It can be used in the preparation of polymers and other materials where specific functional groups are needed.

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used as a pharmaceutical, its mechanism of action would depend on the biological target . Without specific information, it’s difficult to predict the exact mechanism of action.

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde typically involves the protection of the hydroxyl group of benzaldehyde using tetrahydropyran. One common method is the reaction of benzaldehyde with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This reaction forms the tetrahydropyranyl ether, protecting the aldehyde group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde can undergo several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The tetrahydropyranyl group can be substituted under acidic conditions to regenerate the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), are used to remove the tetrahydropyranyl protecting group.

Major Products Formed

    Oxidation: 4-(Tetrahydro-pyran-2-yloxy)-benzoic acid.

    Reduction: 4-(Tetrahydro-pyran-2-yloxy)-benzyl alcohol.

    Substitution: Benzaldehyde and tetrahydropyran.

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: Lacks the tetrahydropyranyl protecting group, making it more reactive at the aldehyde site.

    4-Hydroxybenzaldehyde: Contains a hydroxyl group instead of the tetrahydropyranyl group, making it more prone to oxidation and other reactions at the hydroxyl site.

    Tetrahydropyran: Used as a protecting group in various organic synthesis reactions.

Uniqueness

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde is unique due to the presence of the tetrahydropyranyl group, which provides protection to the hydroxyl group during synthesis. This allows for selective reactions at the aldehyde site without interference from the hydroxyl group.

Properties

IUPAC Name

4-(oxan-2-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,9,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKABQMBXCBINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460161
Record name 4-[(Oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74189-56-3
Record name 4-[(Oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

40.0 g of 4-hydroxybenzaldehyde are dissolved in 400 ml of abs. THF under a protective-gas atmosphere, 55.1 g of dihydropyran and 13.7 g of pyridinium p-toluenesulfonate are added, and the mixture is stirred overnight at room temperature. The solvent is removed in a rotary evaporator, and the residue is subjected to conventional work-up, giving 4-(tetrahydropyran-2-yloxy)benzaldehyde (“BA”) as a colourless oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 4-hydroxybenzaldehyde (10.0 g, 81.89 mmol) was added 175 mL methylene chloride, 3,4-dihydro-2H-pyran (18.7 mL, 204.97 mmol) and pyridinium p-toluenesulfonate (2.06 g, 8.2 mmol). The reaction mixture was stirred at room temperature for three days. The reaction mixture was partitioned between methylene chloride and saturated aqueous sodium bicarbonate. The layers were separated and the aqueous layer was extracted with a second portion of methylene chloride. The combined organic layers were washed with saturated aqueous sodium chloride, which was then back-extracted with methylene chloride. The combined organic layers were dried over sodium sulfate, filtered, and concentrated. Silica gel flash chromatography of the residue (10% ether/hexanes to 20% ether/hexanes) afforded 17.32 g of the title compound of Step A. MS 207.4 (M+1)+Step B: [4-(2-Pyrrolidin-1-yl-ethoxy)-phenyl]-[4-(tetrahydro-pyran-2-yloxy)-benzyl]-amine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
catalyst
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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